

4-(1H-Pyrazol-4-yl)butanenitrile: A Comprehensive Guide to Structure Elucidation

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Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)butanenitrile

Cat. No.: B7882787

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Abstract

4-(1H-pyrazol-4-yl)butanenitrile (CAS: 84302-84-1) is a highly versatile bifunctional building block. Featuring both an electron-rich, tautomericly active pyrazole core and a flexible, polar aliphatic nitrile chain, this moiety is frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors ([1], [2]).

This whitepaper provides an in-depth, self-validating analytical workflow for the structural elucidation of **4-(1H-pyrazol-4-yl)butanenitrile**. As a Senior Application Scientist, I have structured this guide to not only detail the what of the experimental protocols but to rigorously explain the why—specifically addressing the analytical challenges posed by pyrazole prototropic tautomerism.

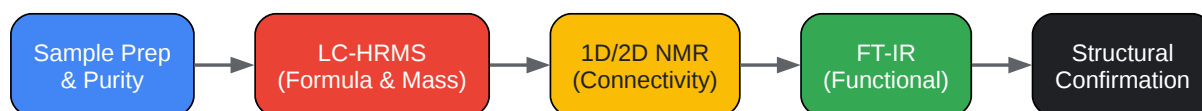
Molecular Architecture & Physicochemical Properties

Before initiating any spectroscopic analysis, it is critical to define the molecular boundaries and expected behavior of the analyte in solution.

Property	Value
Chemical Name	4-(1H-pyrazol-4-yl)butanenitrile
CAS Registry Number	84302-84-1
Molecular Formula	C ₇ H ₉ N ₃
Exact Mass	135.0796 Da
Molecular Weight	135.17 g/mol
LogP (Predicted)	-1.25

Strategic Workflow for Structure Elucidation

A robust structure elucidation relies on a self-validating system of orthogonal techniques. Mass spectrometry defines the molecular formula, NMR maps the internal carbon-hydrogen connectivity, and FT-IR orthogonally verifies the presence of IR-active functional groups that might be ambiguous in NMR (such as the nitrile carbon) ([3]).



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Fig 1. Sequential analytical workflow for the structure elucidation of the pyrazole derivative.

Mass Spectrometry (LC-HRMS): Establishing the Molecular Mass

Causality & Rationale: The pyrazole ring contains a basic, pyridine-like nitrogen (N2) with an available lone pair that readily accepts a proton ([2]). Therefore, positive-ion Electrospray Ionization (ESI+) is the optimal soft-ionization technique to observe the intact protonated molecule[M+H]⁺ without inducing premature fragmentation.

Step-by-Step Protocol: High-Resolution LC-ESI-MS

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The acidic modifier ensures the pyrazole nitrogen is pre-protonated in solution.
- **Chromatography:** Inject 2 μL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 μm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) over 5 minutes.
- **Acquisition:** Operate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
- **Data Processing:** Extract the ion chromatogram for the expected exact mass.

Data Interpretation: The spectrum will yield a dominant $[\text{M}+\text{H}]^+$ peak at m/z 136.087. Collision-Induced Dissociation (CID) of this parent ion will typically show a neutral loss of 27 Da (HCN), which is highly characteristic of aliphatic nitriles, alongside cleavage of the butyl chain to yield a stable pyrazolium fragment at m/z 81.04 ([4]).

Nuclear Magnetic Resonance (NMR): Mapping the Framework

Causality & Rationale: Unsubstituted pyrazoles exhibit rapid prototropic tautomerism—the continuous exchange of the N-H proton between the N1 and N2 positions ([5]). In non-polar solvents like CDCl_3 , this exchange occurs at an intermediate rate on the NMR timescale, leading to severe line broadening of the C3 and C5 protons, which can obscure critical coupling data ([6]).

To mitigate this, DMSO-d_6 is strictly chosen as the solvent. The strong hydrogen-bonding capability of DMSO slows the tautomeric exchange, sharpening the carbon/proton signals and allowing the direct observation of the highly deshielded N-H proton ([6]).

Step-by-Step Protocol: 1D and 2D NMR Acquisition

- **Sample Preparation:** Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d_6 in a high-quality 5 mm NMR tube.
- **^1H NMR (400/500 MHz):** Acquire 16-32 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration of the aliphatic chain

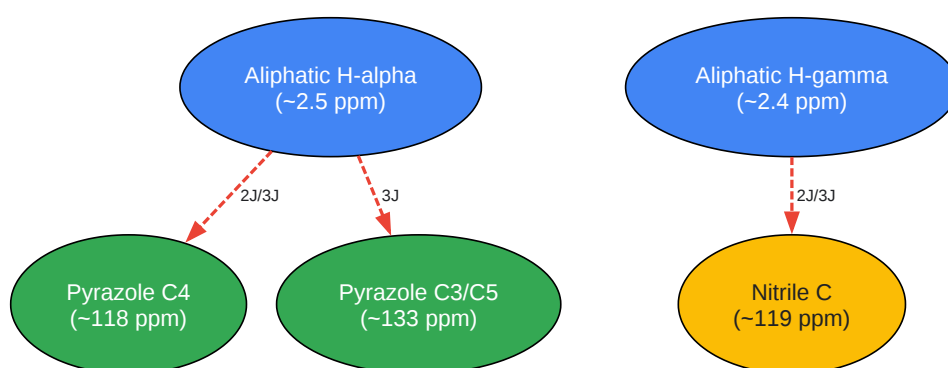
versus the pyrazole core.

- ^{13}C NMR (100/125 MHz): Acquire 1024 scans with proton decoupling (WALTZ-16 sequence).
- 2D HMBC: Acquire using a standard pulse sequence optimized for long-range coupling constants ($^n\text{J}-\text{CH} = 8$ Hz) to map the linkage between the aliphatic chain and the pyrazole C4 position.

Quantitative Data Summary (DMSO- d_6):

Position	^1H NMR (δ , ppm)	Multiplicity & Integration	^{13}C NMR (δ , ppm)
N-H (Pyrazole)	~12.50	1H, broad singlet	-
C3 / C5 (Pyrazole)	~7.45	2H, broad singlet	~133.0
C4 (Pyrazole)	-	-	~118.5
CH_2 (α to pyrazole)	~2.50	2H, triplet, $J = 7.5$ Hz	~22.0
CH_2 (β , middle)	~1.85	2H, quintet, $J = 7.5$ Hz	~25.5
CH_2 (γ to CN)	~2.45	2H, triplet, $J = 7.2$ Hz	~16.0
$\text{C}\equiv\text{N}$ (Nitrile)	-	-	~119.8

Note: The C3 and C5 protons appear as a single broad peak integrating to 2H due to residual tautomeric averaging, validating the symmetric nature of the 4-substituted pyrazole system.



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Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Vibrational Spectroscopy (FT-IR): Functional Group Verification

Causality & Rationale: While NMR provides the carbon framework, quaternary carbons like the nitrile ($C\equiv N$) can sometimes yield weak ^{13}C signals due to long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement. FT-IR acts as a self-validating orthogonal check. The $C\equiv N$ stretch is highly diagnostic because it falls in a spectral region ($2200-2300\text{ cm}^{-1}$) devoid of most other organic vibrations ([3]).

Step-by-Step Protocol: ATR-FTIR Spectroscopy

- **Background:** Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm^{-1} resolution).
- **Sample Application:** Place 1-2 mg of the solid compound directly onto the crystal. Apply pressure using the anvil to ensure absolute optical contact, which is necessary for solid-state ATR.
- **Acquisition:** Collect 32 scans from 4000 to 400 cm^{-1} .

Key Spectral Features:

- $\sim 3150 - 2800\text{ cm}^{-1}$: Broad, strong band corresponding to the pyrazole N-H stretch (heavily hydrogen-bonded in the solid state) overlapping with aliphatic C-H stretches.
- $\sim 2245\text{ cm}^{-1}$: Sharp, distinct band confirming the aliphatic $C\equiv N$ (nitrile) stretch.
- $\sim 1550\text{ cm}^{-1}$: C=N and C=C ring stretching vibrations of the pyrazole core.

Conclusion

The structural elucidation of **4-(1H-pyrazol-4-yl)butanenitrile** requires a holistic, multi-technique approach to overcome the specific challenges of its molecular architecture. High-resolution mass spectrometry secures the molecular formula, while the strategic use of DMSO-

d_6 in NMR spectroscopy suppresses the line-broadening effects of pyrazole tautomerism. This allows for precise 2D NMR mapping of the butanenitrile chain to the C4 position. Finally, FT-IR provides orthogonal validation of the nitrile moiety, resulting in a completely self-validating analytical dataset.

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